molecular formula C9H9NO6S B15176977 Methyl(p-nitrophenylsulfonyl)acetate CAS No. 14769-09-6

Methyl(p-nitrophenylsulfonyl)acetate

Cat. No.: B15176977
CAS No.: 14769-09-6
M. Wt: 259.24 g/mol
InChI Key: GFTPIODGXLOSQK-UHFFFAOYSA-N
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Description

Methyl(p-nitrophenylsulfonyl)acetate is an organosulfur compound characterized by a methyl ester group linked to a sulfonyl moiety, which is further attached to a p-nitrophenyl aromatic ring. Its structure (SMILES: COC(=O)CS(=O)(=O)C1=CC=C([N+](=O)[O-])C=C1) highlights the electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂-) groups, which confer distinct reactivity and physicochemical properties. This compound is primarily utilized in organic synthesis as a sulfonating agent, protecting group, or intermediate in pharmaceuticals and agrochemicals due to its stability and electrophilic nature .

Properties

CAS No.

14769-09-6

Molecular Formula

C9H9NO6S

Molecular Weight

259.24 g/mol

IUPAC Name

methyl 2-(4-nitrophenyl)sulfonylacetate

InChI

InChI=1S/C9H9NO6S/c1-16-9(11)6-17(14,15)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3

InChI Key

GFTPIODGXLOSQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl(p-nitrophenylsulfonyl)acetate is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. Biology: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: The compound is utilized in the development of pharmaceuticals, especially in the synthesis of drugs that target specific biological pathways. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl(p-nitrophenylsulfonyl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activities and influence metabolic processes.

Comparison with Similar Compounds

Ethyl [(4-Methylphenyl)sulfonyl]acetate

  • Structure : Ethyl ester with a 4-methylphenylsulfonyl group (SMILES: CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C).
  • Key Differences :
    • Substituent on Aromatic Ring : The methyl group at the para position (vs. nitro in the target compound) reduces electron-withdrawing effects, making the sulfonyl group less reactive in nucleophilic substitutions.
    • Ester Group : Ethyl ester (vs. methyl) increases molecular weight (MW: ~242 g/mol vs. ~245 g/mol for the target compound) and slightly lowers volatility.
  • Applications: Used in peptide synthesis as a tosyl (tosylate) protecting group. The methyl substituent enhances solubility in non-polar solvents compared to the nitro analog .

(4-Nitrophenyl)methyl Acetate

  • Structure : p-Nitrobenzyl ester of acetic acid (SMILES: CC(=O)OCc1ccc(cc1)[N+]([O-])=O).
  • Key Differences :
    • Functional Group : The nitro group is attached to a benzyloxy moiety (vs. sulfonyl-linked acetate), altering reactivity. The benzyl ester is more labile under acidic or reductive conditions.
    • LogP : Higher hydrophobicity (LogP: 1.73) compared to the target compound due to the absence of a polar sulfonyl group .
  • Applications : Used as a UV-active protecting group in photolabile linkers for drug delivery systems.

Methyl (2-Chloro-6-Nitrophenoxy)acetate

  • Structure: Chloro and nitro substituents on a phenoxy-linked acetate (SMILES: COC(=O)OC1=C(C(=CC=C1)Cl)[N+](=O)[O-]).
  • Key Differences: Substituent Position: Chloro and nitro groups at the 2- and 6-positions create steric hindrance, reducing reactivity in aromatic substitutions. Functional Group: Phenoxy ester (vs. sulfonyl) lacks the strong electron-withdrawing effect of the sulfonyl group, making it less reactive in SN2 reactions.
  • Applications : Intermediate in herbicide synthesis, leveraging the chloro-nitro motif for selective biological activity .

Physicochemical and Reactivity Comparison

Property Methyl(p-nitrophenylsulfonyl)acetate Ethyl [(4-Methylphenyl)sulfonyl]acetate (4-Nitrophenyl)methyl Acetate
Molecular Weight ~245 g/mol ~242 g/mol 195.17 g/mol
LogP ~1.2 (estimated) ~1.5 1.73
Boiling Point >250°C (decomposes) ~258°C 258.7°C (analogous compound)
Reactivity High (sulfonyl as leaving group) Moderate (methyl reduces activation) Low (benzyl ester stability)
Key Functional Groups Sulfonyl, nitro, methyl ester Sulfonyl, methyl, ethyl ester Nitrobenzyl, acetate

Acidity of α-Hydrogens

  • The sulfonyl group in this compound significantly increases the acidity of α-hydrogens (pKa ~10–12) compared to simple esters (pKa ~25–30), enabling deprotonation under mild basic conditions for alkylation or condensation reactions .

Solubility

  • The nitro and sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce compatibility with non-polar solvents compared to Ethyl [(4-Methylphenyl)sulfonyl]acetate .

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